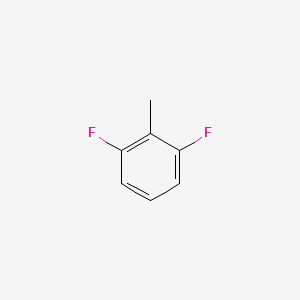

2,6-Difluorotoluene

説明

2,6-Difluorotoluene is a chemical compound used in various scientific research and industrial applications . It has been used to generate jet-cooled 2,6-difluorobenzyl radical and to investigate its vibronically resolved emission spectra .

Synthesis Analysis

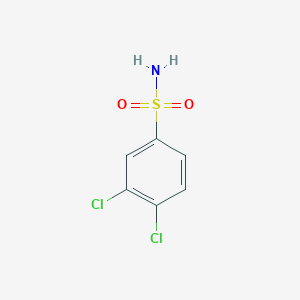

The synthesis of 2,6-Difluorotoluene involves a multi-step reaction . The first step involves chlorosulfuric acid and sulfuric acid at temperatures between 20-40°C. The second step involves potassium fluoride (KF), tetraarylphosphonium bromide (Ph4PBr), tetrahydrothiophene 1,1-dioxide, and toluene at 210°C for 1.5 hours. The final steps involve sodium hydroxide (NaOH) and water for 1 hour, followed by sulfuric acid (H2SO4) and water under heating conditions .Molecular Structure Analysis

The molecular formula of 2,6-Difluorotoluene is C7H6F2, and its molecular weight is 128.12 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

2,6-Difluorotoluene reacts with chlorine to produce 2,6-difluorobenzyl chloride, which then gets converted to 2,6-difluorobenzaldehyde through Sommelet’s reaction .Physical And Chemical Properties Analysis

2,6-Difluorotoluene is a liquid at 20°C . It has a density of 1.1±0.1 g/cm3, a boiling point of 113.9±20.0 °C at 760 mmHg, and a vapor pressure of 24.1±0.2 mmHg at 25°C . The compound has a refractive index of 1.457 .科学的研究の応用

Electronic State Spectroscopies

2,6-Difluorotoluene has been extensively studied in its isolated state in the gas phase. High-resolution vacuum ultraviolet (VUV) photoabsorption measurements were conducted in the energy range of 4.4-10.8 eV to investigate its electronic state spectroscopies. The studies focused on determining absolute photoabsorption cross sections, which are critical for estimating the photolysis lifetimes of 2,6-difluorotoluene in the Earth's atmosphere. This research has implications for understanding the environmental impact and atmospheric chemistry of difluorotoluene molecules (Barbosa et al., 2016).

Spectroscopic Analysis and Internal Methyl Rotation

The vapor phase overtone spectra of 2,6-difluorotoluene have been recorded to study its internal methyl rotation. This research utilized both conventional near-infrared spectroscopy and advanced techniques like intracavity dye/titanium: sapphire laser photoacoustic spectroscopy. The study highlights the complex nature of spectra due to coupling between the methyl rotor and CH stretching, providing insights into the molecular dynamics and structure of 2,6-difluorotoluene (Zhu et al., 1997).

Role in DNA Replication Fidelity

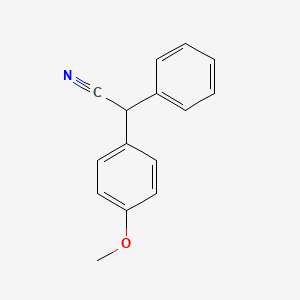

2,6-Difluorotoluene's structural similarity to thymine, a DNA base, has made it a subject of study in the field of biochemistry. It was synthesized as a nucleotide analogue and incorporated into DNA. Despite being a nonpolar molecule, it was replicated by DNA polymerase enzymes as if it were thymine. This led to a debate about the role of Watson-Crick hydrogen bonds in DNA replication, with some studies suggesting that steric effects rather than hydrogen bonds could be the main arbiters of DNA replication fidelity (Kool & Sintim, 2006).

Applications in Chemical Synthesis

2,6-Difluorotoluene has been used in chemical synthesis, demonstrating its versatility in organic chemistry. For example, it has been transformed into corresponding benzaldehyde via benzyl chloride, showcasing its utility in the synthesis of complex organic compounds (Malykhin & Shteingarts, 1998).

Safety And Hazards

2,6-Difluorotoluene is classified as a highly flammable liquid and vapor . It is advised to keep it away from heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed, and only non-sparking tools should be used. Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

特性

IUPAC Name |

1,3-difluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLSNIREOQCDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963202 | |

| Record name | 1,3-Difluoro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluorotoluene | |

CAS RN |

443-84-5 | |

| Record name | 1,3-Difluoro-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Difluoro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

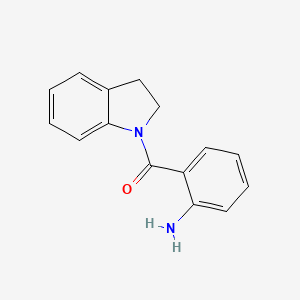

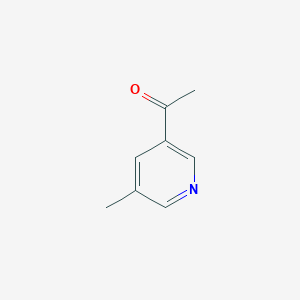

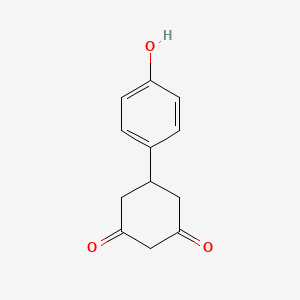

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Dimethylbenzo[d][1,3]dioxol-5-amine](/img/structure/B1296852.png)

![[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B1296857.png)

![2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine](/img/structure/B1296865.png)

![1,2,4-Triazolo[4,3-b]pyridazine](/img/structure/B1296867.png)